3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-(2-methoxyphenyl)urea
Description
Properties
IUPAC Name |
1-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-26-16-7-3-2-6-14(16)21-19(25)20-11-5-12-23-18(24)10-9-15(22-23)17-8-4-13-27-17/h2-4,6-10,13H,5,11-12H2,1H3,(H2,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUCMOBREDDCJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with Dicarbonyl Precursors
Pyridazinones are typically synthesized via cyclocondensation between 1,4-diketones and hydrazines. For the furan-substituted variant:
-
1,4-Diketone Preparation : Reacting furan-2-carbaldehyde with acetylacetone under Aldol conditions yields 3-(furan-2-yl)-1,4-pentanedione.
-
Cyclization : Treating the diketone with hydrazine hydrate in ethanol under reflux forms the 6-oxo-1,6-dihydropyridazin-3-yl-furan scaffold.
Example Reaction Conditions :
Functionalization with the Propyl Linker
Alkylation of Pyridazinone
Introducing the propyl chain requires alkylation at the pyridazinone’s N1 position:
-
Base-Mediated Alkylation : Reacting the pyridazinone with 1-bromo-3-chloropropane in the presence of K₂CO₃ in DMF at 60°C for 8 hours.
-
Nucleophilic Substitution : The chloropropyl intermediate undergoes displacement with sodium azide, followed by Staudinger reduction to yield the primary amine.
Critical Parameters :
-
Regioselectivity: Ensuring alkylation occurs at N1 rather than N2 requires steric guidance from the furan substituent.
-
Purification: Column chromatography (SiO₂, ethyl acetate/hexane) isolates the propyl-linked pyridazinone.
Urea Bond Formation
Coupling with 2-Methoxyphenyl Isocyanate
The primary amine from Step 3.1 reacts with 2-methoxyphenyl isocyanate under mild conditions:
-
Solvent : Dichloromethane (DCM) or THF
-
Temperature : 0°C to room temperature
-
Time : 4–6 hours
Mechanistic Insight :
The amine attacks the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate that collapses to urea (Figure 2).
Alternative Route: Carbonyldiimidazole (CDI) Activation
For substrates sensitive to isocyanates:
-
Activation : Treat 2-methoxyaniline with CDI in THF to form the imidazolide.
-
Coupling : React with the propyl-pyridazinone amine in the presence of triethylamine.
Advantages :
-
Avoids handling toxic isocyanates.
-
Higher functional group tolerance.
Optimization and Challenges
Regioselectivity in Pyridazinone Alkylation
The furan ring’s electron-donating effects direct alkylation to N1, but competing N2 substitution may occur. Using bulky bases (e.g., DBU) or low temperatures improves selectivity.
Urea Formation Side Reactions
Overcoming symmetrical urea byproducts requires:
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions may target the pyridazine ring, altering its oxidation state.
Substitution: Various substitution reactions can occur on the aromatic rings, introducing different functional groups.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents or electrophiles under suitable reaction conditions.
Major Products: Depending on the reaction conditions and reagents, the compound can yield various oxidized, reduced, or substituted products, each with distinct properties.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-(2-methoxyphenyl)urea. For instance:
- Cytotoxic Evaluation : Compounds with similar structures have been screened against various human cancer cell lines. A notable study demonstrated that derivatives of dihydropyridine exhibited significant cytotoxicity against multiple cancer types, indicating that modifications in the structure could enhance their efficacy .
- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and proliferation .
Antimicrobial Activity
Compounds containing furan and pyridazine moieties have shown promising antimicrobial properties:
- In Vitro Studies : Research indicates that derivatives similar to this compound exhibit activity against various bacterial strains, suggesting potential applications in treating infections .
Drug Development
The unique structural features of this compound make it a candidate for further drug development:
| Application Area | Description |
|---|---|
| Anticancer Agents | Potential for development as a targeted cancer therapy. |
| Antimicrobial Agents | Possible use in developing new antibiotics. |
| CNS Disorders | Investigated for neuroprotective effects. |
Case Study 1: Anticancer Activity
A recent study synthesized a series of dihydropyridazine derivatives and evaluated their anticancer activity against several cell lines. The study found that compounds similar to this compound displayed IC50 values in the micromolar range, indicating significant potency against cancer cells .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of pyridazine-based compounds. The results showed that these compounds had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making them suitable candidates for further development as antimicrobial agents .
Mechanism of Action
Molecular Targets: The compound may interact with various biological targets, such as enzymes or receptors, through specific binding interactions facilitated by its functional groups.
Pathways Involved: The exact pathways can vary but generally involve modulation of biochemical processes through inhibition or activation of target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Dihydropyridazinone Derivatives
The target compound shares its 6-oxo-1,6-dihydropyridazin-1-yl core with several analogues. Below is a comparative analysis of key derivatives:
Key Observations:
Substituent Variations: The 2-methoxyphenyl group in the target compound differs from the 3-methoxyphenyl () and 4-chlorophenyl () substituents in analogues. This positional isomerism may alter steric hindrance and electronic interactions with biological targets.
Functional Group Differences: The urea moiety in the target compound replaces the acetic acid group in the analogues. Urea derivatives are known for strong hydrogen-bonding capacity, which may improve binding affinity to enzymes or receptors compared to carboxylic acid derivatives .
Biological Activity
The compound 3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-(2-methoxyphenyl)urea is a novel synthetic molecule that has garnered attention due to its potential biological activities. This paper explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be broken down as follows:
- Furan moiety : Contributes to biological activity through its ability to interact with various biological targets.
- Dihydropyridazin core : Known for its diverse pharmacological properties.
- Urea linkage : Often associated with increased bioactivity and stability.
The biological activity of this compound is largely attributed to its interactions at the molecular level:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and inflammation.
- Receptor Modulation : It is hypothesized that the compound interacts with various receptors, potentially modulating their activity and influencing cellular responses.
- Antioxidant Activity : The presence of furan and pyridazine rings suggests potential antioxidant properties, which can protect cells from oxidative stress.
Antimicrobial Activity
Research indicates that derivatives of furan and pyridazine have significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Anticancer Properties
Studies have demonstrated that related compounds possess anticancer activities by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a related compound against several pathogens. The results showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating strong potential for development as an antimicrobial agent .
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of a similar pyridazine derivative. The compound was found to significantly reduce cell viability in various cancer cell lines through apoptosis induction mechanisms .
Data Tables
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing 3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-(2-methoxyphenyl)urea, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves multi-step reactions with intermediates such as furan-pyridazine hybrids and urea linkages. For example, analogous furan-containing pyridazinones are synthesized via cyclization of alkynyl-chloropyridazinones in dioxane with KOH, achieving yields of 70–80% under controlled pH and temperature . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for urea bond formation .
- Catalyst use : Acidic or basic catalysts (e.g., POCl₃) improve electrophilic substitution in furan rings .
- Temperature control : Reactions at 0–90°C minimize side-product formation .
- Table 1 : Example reaction conditions from analogous compounds:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | KOH in dioxane, 80°C | 70–80 | |
| Urea coupling | DMF, POCl₃, 0°C → 90°C | 65–75 |
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., furan protons at δ 6.5–7.5 ppm) and urea NH signals .
- IR spectroscopy : Confirm carbonyl (C=O) stretches near 1650–1750 cm⁻¹ and urea NH stretches at 3200–3400 cm⁻¹ .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks matching the molecular formula (C₁₉H₂₀N₄O₄).
Q. How can solubility challenges be addressed during in vitro assays?
- Methodological Answer : The compound’s low aqueous solubility (common in urea derivatives) can be mitigated by:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes .
- pH adjustment : Solubilize via protonation/deprotonation of the urea group in acidic/basic buffers.
- Surfactants : Polysorbate-80 or Cremophor-EL for cell-based assays .
Advanced Research Questions
Q. What experimental designs are suitable for studying the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Dose-response assays : Use a randomized block design with split-plot arrangements (e.g., 4 replicates, 5 plants/group) to assess bioactivity across concentrations .
- Kinetic studies : Monitor time-dependent inhibition of target enzymes (e.g., cyclooxygenase-2) via spectrophotometry.
- Omics integration : Pair transcriptomic/proteomic profiling with phenotypic assays to map pathways affected by the compound .
Q. How can environmental fate and biodegradation pathways be evaluated?
- Methodological Answer : Follow the INCHEMBIOL framework :
- Abiotic studies : Hydrolysis/photolysis under varying pH, UV light, and temperatures.
- Biotic studies : Aerobic/anaerobic microbial degradation assays (OECD 301/302 guidelines).
- Ecotoxicity : Assess impacts on model organisms (e.g., Daphnia magna) at cellular and population levels .
Q. How should contradictory data in pharmacological studies (e.g., efficacy vs. toxicity) be resolved?
- Methodological Answer :
- Dose refinement : Establish a therapeutic index (LD₅₀/EC₅₀) using dose-ranging studies .
- Metabolite profiling : Identify toxic metabolites via LC-MS/MS and compare across species (e.g., human vs. rodent liver microsomes).
- In silico modeling : Use QSAR tools to predict off-target interactions and refine structural analogs .
Q. What strategies are effective for assessing the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation : Expose to oxidative (H₂O₂), thermal (40–60°C), and hydrolytic (pH 1–13) conditions .
- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify parent compound via HPLC .
- Solid-state analysis : Use DSC/TGA to monitor crystallinity and hygroscopicity changes.
Q. How can computational methods guide the design of derivatives with enhanced selectivity?
- Methodological Answer :
- Docking simulations : Target furan-pyridazine interactions with enzymes (e.g., COX-2) using AutoDock Vina .
- ADMET prediction : Apply SwissADME or ADMETLab to optimize logP, bioavailability, and BBB permeability.
- Free-energy perturbation (FEP) : Calculate binding affinities for urea analogs to prioritize synthesis .
Data Contradiction Analysis
Q. How to interpret discrepancies in antioxidant activity assays (e.g., DPPH vs. FRAP)?
- Methodological Answer :
- Assay specificity : DPPH detects H-donors; FRAP measures reducing capacity. Cross-validate with ORAC assays .
- Interference checks : Test for compound auto-oxidation or chelation artifacts (e.g., Fe³⁺ binding).
- Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to assess significance across methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
